molecular formula C20H23N5O5 B14092804 ethyl 4-[3-(2-methoxyethyl)-1-methyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate

ethyl 4-[3-(2-methoxyethyl)-1-methyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate

Cat. No.: B14092804
M. Wt: 413.4 g/mol
InChI Key: BDYREOBYFQJTHS-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(2-methoxyethyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl]benzoate is a complex organic compound with a molecular formula of C20H23N5O5 . This compound is characterized by its unique imidazo[1,2-g]purin-8-yl structure, which is a fused ring system that includes both imidazole and purine moieties. The presence of the ethyl benzoate group further adds to its structural complexity.

Preparation Methods

The synthesis of ethyl 4-[3-(2-methoxyethyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-g]purine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the fused ring system.

    Introduction of the 2-methoxyethyl group: This can be achieved through alkylation reactions using reagents such as 2-methoxyethyl chloride.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Ethyl 4-[3-(2-methoxyethyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoate ester group, using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

Ethyl 4-[3-(2-methoxyethyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition, particularly those enzymes that interact with purine derivatives.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(2-methoxyethyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The imidazo[1,2-g]purine core can mimic natural purine substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-[3-(2-methoxyethyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl]benzoate can be compared with other purine derivatives such as:

    Adenine: A natural purine base found in DNA and RNA.

    Caffeine: A stimulant that also contains a fused ring system similar to the imidazo[1,2-g]purine core.

    Theophylline: A bronchodilator used in the treatment of respiratory diseases.

The uniqueness of ethyl 4-[3-(2-methoxyethyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl]benzoate lies in its specific structural modifications, which confer distinct chemical and biological properties compared to these similar compounds.

Properties

Molecular Formula

C20H23N5O5

Molecular Weight

413.4 g/mol

IUPAC Name

ethyl 4-[2-(2-methoxyethyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate

InChI

InChI=1S/C20H23N5O5/c1-4-30-18(27)13-5-7-14(8-6-13)23-9-10-24-15-16(21-19(23)24)22(2)20(28)25(17(15)26)11-12-29-3/h5-8H,4,9-12H2,1-3H3

InChI Key

BDYREOBYFQJTHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC

Origin of Product

United States

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